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Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-
Aminophenyl)acetamide (CAS No. 102-28-3), a key intermediate in the synthesis of various

dyes and pharmaceutical compounds.[1][2][3] Intended for researchers, chemists, and quality

control professionals, this document synthesizes data from Nuclear Magnetic Resonance (¹H

and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete

and unambiguous structural profile of the molecule. Each section includes not only the raw

spectral data but also a detailed interpretation grounded in fundamental chemical principles,

field-proven experimental protocols, and insights into the causality behind analytical choices.

The aim is to provide a definitive reference for the identification, characterization, and quality

assessment of N-(3-Aminophenyl)acetamide.

Introduction and Physicochemical Profile
N-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide or m-aminoacetanilide, is an

aromatic amine derivative of acetanilide.[3] Its structural arrangement, featuring both a primary

amine (-NH₂) and a secondary amide (-NHCOCH₃) group on a benzene ring, makes it a

versatile precursor in organic synthesis.[3][4] Accurate and reliable characterization is

paramount to ensuring the purity and identity of this compound for downstream applications.

This guide establishes a validated spectroscopic baseline for N-(3-Aminophenyl)acetamide.

The fundamental physicochemical properties of the compound are summarized in the table

below.
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Property Value Reference(s)

CAS Number 102-28-3 [1][3][5]

Molecular Formula C₈H₁₀N₂O [1][6]

Molecular Weight 150.18 g/mol [1][3][6]

Appearance
Gray to light brown crystalline

powder/solid
[1][2]

Melting Point 86-88 °C [1][5][6]

Solubility
Soluble in water (1-5 g/100 mL

at 24 °C)
[1][3][6]

Exact Mass 150.079312947 u [6]

Below is the chemical structure of N-(3-Aminophenyl)acetamide, with atoms numbered for

the purpose of NMR assignment in the subsequent sections.

Caption: Molecular structure of N-(3-Aminophenyl)acetamide with IUPAC numbering.

Proton (¹H) NMR Spectroscopy
Proton NMR is a primary technique for structural elucidation, providing detailed information

about the chemical environment, connectivity, and quantity of protons in a molecule.

¹H NMR Data Summary (400 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

9.58 Singlet (s) 1H - Amide NH

6.92 Triplet (t) 1H J = 2.00 Hz Aromatic H-2

6.88 Triplet (t) 1H J = 8.00 Hz Aromatic H-4

6.64
Doublet of

Doublets (dd)
1H

J₁ = 0.80 Hz, J₂

= 8.00 Hz
Aromatic H-6

6.23
Doublet of

Doublets (dd)
1H

J₁ = 1.60 Hz, J₂

= 8.00 Hz
Aromatic H-5

5.00
Broad Singlet

(bs)
2H - Amine NH₂

1.99 Singlet (s) 3H - Acetyl CH₃

Data sourced

from

ChemicalBook.

[1]

Spectral Interpretation
The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent is strategic; its polarity ensures

dissolution of the compound, and its ability to form hydrogen bonds allows for the clear

observation of exchangeable protons like those on the amide and amine groups.[7]

Amide and Amine Protons: The sharp singlet at 9.58 ppm is characteristic of the amide (N-H)

proton, which is significantly deshielded due to the electron-withdrawing nature of the

adjacent carbonyl group and its involvement in resonance.[1] The broad singlet at 5.00 ppm

corresponds to the two protons of the primary amine (-NH₂).[1] Its broadness is typical for

amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen

exchange.
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Aromatic Protons: The aromatic region (6.0-7.0 ppm) displays a complex pattern consistent

with a 1,3-disubstituted benzene ring.

The proton at C2 (6.92 ppm) appears as a triplet because it is coupled to both H-4 and H-

6 with similar small coupling constants, appearing as a triplet (J=2.00 Hz).[1] It is the most

deshielded aromatic proton due to its ortho position to the electron-withdrawing acetamido

group.

The proton at C4 (6.88 ppm) is a triplet (J=8.00 Hz), indicating coupling to two adjacent

protons (H-5 and H-2).[1]

The protons at C6 (6.64 ppm) and C5 (6.23 ppm) appear as doublets of doublets,

consistent with their positions adjacent to other aromatic protons.[1] The upfield shift of the

H-5 proton is attributed to the electron-donating effect of the ortho-amino group.

Aliphatic Protons: The sharp singlet at 1.99 ppm, integrating to three protons, is

unambiguously assigned to the methyl (CH₃) protons of the acetyl group.[1] Its singlet nature

indicates no adjacent protons for coupling.

Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Accurately weigh approximately 10-15 mg of N-(3-
Aminophenyl)acetamide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock

signal from the solvent.

Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Acquisition Time: ~3-4 seconds.

Relaxation Delay (d1): 1-2 seconds.
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Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase

correct the spectrum and reference it to the residual DMSO solvent peak at δ 2.50 ppm.

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides crucial information about the carbon framework of the

molecule. Each unique carbon atom in a distinct electronic environment gives rise to a

separate signal.

¹³C NMR Data Summary (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

167.85 Carbonyl (C=O)

148.85 Aromatic C1 (-NH)

139.85 Aromatic C3 (-NH₂)

128.75 Aromatic C4

109.04 Aromatic C5

106.93 Aromatic C6

104.67 Aromatic C2

23.98 Acetyl (CH₃)

Data sourced from ChemicalBook.[1]

Spectral Interpretation
Carbonyl and Methyl Carbons: The signal at 167.85 ppm is in the typical downfield region for

an amide carbonyl carbon. The upfield peak at 23.98 ppm corresponds to the methyl carbon

of the acetyl group.[1]

Aromatic Carbons: The six aromatic carbons are chemically distinct and thus produce six

separate signals.
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The two carbons directly attached to nitrogen atoms (C1 and C3) are the most downfield

(148.85 and 139.85 ppm) due to the electronegativity of nitrogen.[1] C1, bonded to the

more electron-withdrawing acetamido group, is further downfield than C3, which is bonded

to the electron-donating amino group.

The remaining four signals (128.75, 109.04, 106.93, and 104.67 ppm) are assigned to the

aromatic C-H carbons.[1] Their specific shifts are influenced by the combined electronic

effects of the two substituents.

Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: A 100 MHz (or corresponding field strength) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 512-1024 scans are typically required due to the low natural abundance

of the ¹³C isotope.

Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Phase

correct the spectrum and reference it to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential tool for identifying the functional groups present in a molecule

by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Data Summary
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Frequency Range (cm⁻¹) Vibration Type
Functional Group
Assignment

3450-3250
N-H Stretch (asymmetric &

symmetric)
Primary Amine (-NH₂)

~3300 N-H Stretch Secondary Amide (-NH-)

3100-3000 C-H Stretch Aromatic C-H

~1660 C=O Stretch (Amide I band) Amide (-C=O)

~1600 & ~1475 C=C Stretch Aromatic Ring

~1550 N-H Bend (Amide II band) Secondary Amide (-NH-)

Note: These are characteristic ranges. Actual peak values can be found in a measured

spectrum.

Spectral Interpretation
The IR spectrum of N-(3-Aminophenyl)acetamide is rich with features that confirm its

structure.

N-H Region: A key diagnostic area is above 3200 cm⁻¹. One would expect to see two distinct

peaks for the primary amine (corresponding to asymmetric and symmetric N-H stretching)

and a separate, single peak for the secondary amide N-H stretch.

Carbonyl Region: A very strong, sharp absorption peak around 1660 cm⁻¹ is the "Amide I"

band, unequivocally indicating the presence of the amide carbonyl group.

Fingerprint Region: The "Amide II" band, resulting from N-H bending and C-N stretching, is

expected around 1550 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a

pair of peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent like isopropanol and running a background scan.

Sample Application: Place a small amount of the solid N-(3-Aminophenyl)acetamide
powder directly onto the ATR crystal.

Data Acquisition: Lower the instrument's anvil to apply consistent pressure, ensuring good

contact between the sample and the crystal.

Scanning: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is automatically background-corrected and

displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the

analysis of fragmentation patterns.

MS Data Summary (Electron Ionization)
m/z (mass-to-charge ratio) Proposed Identity

150 [M]⁺˙ (Molecular Ion)

108 [M - C₂H₂O]⁺˙ (Loss of ketene)

92 [C₆H₆N]⁺ (Anilinium fragment)

43 [C₂H₃O]⁺ (Acetyl cation)

Fragmentation Analysis
Under Electron Ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z = 150, confirming

the molecular weight.[6] The structure suggests several predictable fragmentation pathways.
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[M]⁺˙
m/z = 150

[M - C₂H₂O]⁺˙
m/z = 108- C₂H₂O (ketene)

[C₂H₃O]⁺
m/z = 43

- •C₆H₆N₂

Click to download full resolution via product page

Caption: Primary fragmentation pathway for N-(3-Aminophenyl)acetamide in EI-MS.

The most characteristic fragmentation is the cleavage of the amide bond.

Loss of Ketene: A common pathway for acetanilides is the McLafferty-type rearrangement

leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), resulting in a prominent

fragment ion at m/z 108. This fragment corresponds to the m-phenylenediamine radical

cation.

Formation of Acetyl Cation: Cleavage of the C-N amide bond can also generate the highly

stable acetyl cation ([CH₃CO]⁺) at m/z 43.

Experimental Protocol: EI-MS
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe for solids.

Ionization: The sample is vaporized by heating and bombarded with a high-energy electron

beam (typically 70 eV) in the ion source.

Mass Analysis: The resulting positively charged fragments are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z).

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots

relative ion abundance versus m/z.

Integrated Spectroscopic Conclusion
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The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a cohesive and definitive

structural confirmation of N-(3-Aminophenyl)acetamide. ¹H and ¹³C NMR precisely map the

proton and carbon skeletons, confirming the 1,3-substitution pattern. IR spectroscopy validates

the presence of the key amine and amide functional groups through their characteristic

vibrational modes. Finally, mass spectrometry confirms the molecular weight and shows

fragmentation patterns, such as the loss of ketene, that are perfectly consistent with the

proposed structure. This multi-technique approach ensures an unambiguous and confident

identification of the compound.

Safety and Handling
N-(3-Aminophenyl)acetamide is classified as a substance that may cause skin and serious

eye irritation.[8][9] It may also cause respiratory irritation.[8]

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab

coat when handling.[8]

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

Avoid contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents and acids.[2][6][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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